2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a thiadiazole ring, and a benzamide moiety, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples include:
- 2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]acetamide
- 2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]propionamide
Uniqueness
What sets 2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the thiadiazole ring contributes to its biological activity .
Biological Activity
2-Fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound belonging to the class of benzamides and thiadiazoles. Its structure features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps that include the reaction of thiadiazole derivatives with various amines. The following methods have been reported:
- Starting Materials : The synthesis often begins with readily available precursors such as 5-amino-3-(2-oxopropyl)-[1,2,4]-thiadiazole.
- Reaction Conditions : Specific catalysts and solvents are used to optimize yield and purity. For example, sodium borohydride is commonly employed in the reduction steps .
- Industrial Production : In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of the synthesis process, ensuring scalability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains.
- Case Study : A study on related thiadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 12 μM against Staphylococcus aureus .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell pathways.
- Research Findings : In vitro studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cell lines. For example, compounds within this class have been shown to inhibit cell proliferation and induce cell cycle arrest in various types of cancer cells .
Anti-Tubercular Activity
Thiadiazole derivatives are being investigated for their effectiveness against Mycobacterium tuberculosis.
- Example : A fragment-based drug design study identified new oxadiazole compounds as potent EthR inhibitors with promising pharmacokinetic profiles. These findings suggest that similar strategies could be applied to thiadiazole derivatives like this compound for developing anti-TB agents .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the structure of this compound is believed to enhance its biological activity by improving binding affinity to target proteins.
Compound | Biological Activity | MIC (μM) | Target Pathway |
---|---|---|---|
Thiadiazole A | Antimicrobial | 12 | Cell wall synthesis |
Thiadiazole B | Anticancer | 15 | Apoptosis induction |
Thiadiazole C | Anti-TB | 10 | EthR inhibition |
Properties
IUPAC Name |
2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZKSTBNRMANCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24840046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.